molecular formula C20H23NO5S B5297211 5-(azepan-1-ylsulfonyl)-2'-(hydroxymethyl)biphenyl-3-carboxylic acid

5-(azepan-1-ylsulfonyl)-2'-(hydroxymethyl)biphenyl-3-carboxylic acid

Cat. No. B5297211
M. Wt: 389.5 g/mol
InChI Key: XJIQWTJWWGDVJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(azepan-1-ylsulfonyl)-2'-(hydroxymethyl)biphenyl-3-carboxylic acid, also known as AZHB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AZHB belongs to the class of biphenyl sulfonamides and has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties.

Scientific Research Applications

5-(azepan-1-ylsulfonyl)-2'-(hydroxymethyl)biphenyl-3-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 5-(azepan-1-ylsulfonyl)-2'-(hydroxymethyl)biphenyl-3-carboxylic acid has also been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting their proliferation. Additionally, 5-(azepan-1-ylsulfonyl)-2'-(hydroxymethyl)biphenyl-3-carboxylic acid has been found to exhibit anti-diabetic properties by improving insulin sensitivity and reducing blood glucose levels.

Mechanism of Action

The exact mechanism of action of 5-(azepan-1-ylsulfonyl)-2'-(hydroxymethyl)biphenyl-3-carboxylic acid is not fully understood. However, it is believed that 5-(azepan-1-ylsulfonyl)-2'-(hydroxymethyl)biphenyl-3-carboxylic acid exerts its therapeutic effects by inhibiting the activity of specific enzymes and signaling pathways. For example, 5-(azepan-1-ylsulfonyl)-2'-(hydroxymethyl)biphenyl-3-carboxylic acid has been found to inhibit the activity of the NF-κB signaling pathway, which plays a crucial role in the regulation of inflammation and cancer cell growth. 5-(azepan-1-ylsulfonyl)-2'-(hydroxymethyl)biphenyl-3-carboxylic acid has also been found to inhibit the activity of the enzyme aldose reductase, which is implicated in the development of diabetic complications.
Biochemical and Physiological Effects:
5-(azepan-1-ylsulfonyl)-2'-(hydroxymethyl)biphenyl-3-carboxylic acid has been found to exhibit several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. 5-(azepan-1-ylsulfonyl)-2'-(hydroxymethyl)biphenyl-3-carboxylic acid has also been found to induce apoptosis in cancer cells and inhibit their proliferation. Additionally, 5-(azepan-1-ylsulfonyl)-2'-(hydroxymethyl)biphenyl-3-carboxylic acid has been found to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes.

Advantages and Limitations for Lab Experiments

5-(azepan-1-ylsulfonyl)-2'-(hydroxymethyl)biphenyl-3-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. Additionally, it exhibits potent anti-inflammatory, anti-cancer, and anti-diabetic properties, making it an attractive candidate for further research. However, there are also some limitations to using 5-(azepan-1-ylsulfonyl)-2'-(hydroxymethyl)biphenyl-3-carboxylic acid in lab experiments. For example, its exact mechanism of action is not fully understood, and its potential toxicity and side effects are not well characterized.

Future Directions

There are several future directions for research on 5-(azepan-1-ylsulfonyl)-2'-(hydroxymethyl)biphenyl-3-carboxylic acid. One potential avenue of research is to further investigate its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another potential area of research is to investigate its anti-cancer properties and its potential use in the treatment of various types of cancer. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity and side effects.

Synthesis Methods

The synthesis of 5-(azepan-1-ylsulfonyl)-2'-(hydroxymethyl)biphenyl-3-carboxylic acid involves the reaction of 2,2'-dihydroxybiphenyl with 5-aminopentylsulfonyl chloride in the presence of triethylamine and N,N-dimethylformamide. The resulting compound is then treated with 3-chloro-4-fluorobenzoic acid in the presence of potassium carbonate and N,N-dimethylacetamide to obtain 5-(azepan-1-ylsulfonyl)-2'-(hydroxymethyl)biphenyl-3-carboxylic acid. The overall yield of the synthesis process is around 50%.

properties

IUPAC Name

3-(azepan-1-ylsulfonyl)-5-[2-(hydroxymethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5S/c22-14-15-7-3-4-8-19(15)16-11-17(20(23)24)13-18(12-16)27(25,26)21-9-5-1-2-6-10-21/h3-4,7-8,11-13,22H,1-2,5-6,9-10,14H2,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJIQWTJWWGDVJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC(=CC(=C2)C(=O)O)C3=CC=CC=C3CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Azepan-1-ylsulfonyl)-2'-(hydroxymethyl)biphenyl-3-carboxylic acid

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